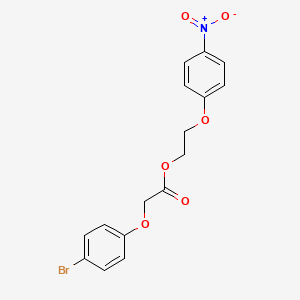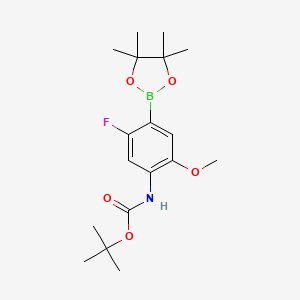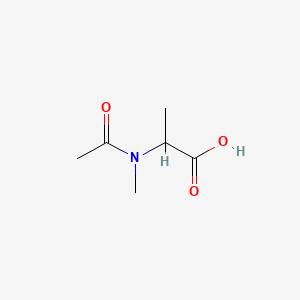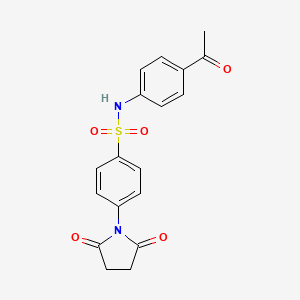
4-Bromo-2-(methoxymethoxy)-1-methylbenzene
Overview
Description
“4-Bromo-2-(methoxymethoxy)-1-methylbenzene” is a chemical compound with the molecular weight of 247.09 . It has the IUPAC name 4-bromo-2-methoxy-1-(methoxymethoxy)benzene . The compound is stored at temperatures between 2-8°C and is available in liquid form .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 247.09 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Scientific Research Applications
1. Catalysis in Liquid-Phase Oxidation
4-Bromo-2-(methoxymethoxy)-1-methylbenzene has been involved in studies on the liquid-phase oxidation of methylbenzenes. This process, catalyzed by a cobalt(II) and copper(II) acetate system along with sodium bromide, leads to the formation of benzyl acetates and benzaldehydes with high selectivities. This catalytic system has potential applications in the industrial production of fine chemicals (Okada & Kamiya, 1981).
2. Synthesis of 2-[(Arylthio)Methyl]- and 2-[(Alkylthio)Methyl]Resorcinols
Research has been conducted on the synthesis of 2-[(Arylthio)Methyl]- and 2-[(Alkylthio)Methyl]Resorcinols using 1,3-Bis(methoxymethoxy)-2-bromomethylbenzene. This synthetic approach has implications for the development of new compounds with potential applications in various fields of chemistry and materials science (Konishi et al., 1999).
3. Lithium-Ion Battery Research
In the field of energy storage, specifically lithium-ion batteries, 4-bromo-2-fluoromethoxybenzene (a related compound) has been studied as a bi-functional electrolyte additive. This compound can form a polymer film to prevent voltage rise during overcharging and enhance the thermal stability of lithium-ion batteries, indicating potential use in improving battery safety and performance (Zhang Qian-y, 2014).
4. Ring Opening of Epoxides
The compound has also been involved in studies focusing on the ring opening of epoxides. This process, catalyzed by 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene, yields vicinal iodo alcohols and bromo alcohols, which are important in organic synthesis and pharmaceutical research (Niknam & Nasehi, 2002).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
Properties
IUPAC Name |
4-bromo-2-(methoxymethoxy)-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-7-3-4-8(10)5-9(7)12-6-11-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWQSGQDPKEPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3260417.png)
![(4-Bromophenyl)-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3260421.png)

![2-phenoxy-N-[4-[2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B3260448.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B3260471.png)



![1-[(4-chlorophenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol](/img/structure/B3260502.png)



